molecular formula C10H11ClF3N B109051 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 220247-87-0

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B109051
CAS No.: 220247-87-0
M. Wt: 237.65 g/mol
InChI Key: KAYKKSBELWYSON-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the seventh position of the tetrahydroisoquinoline ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydroisoquinoline and trifluoromethylating agents.

    Cyclization: The intermediate product undergoes cyclization to form the tetrahydroisoquinoline ring structure.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under controlled conditions.

Major Products:

    Oxidation Products: Quinoline derivatives.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Various substituted tetrahydroisoquinolines.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis

  • The compound serves as a crucial building block in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural features allow for modifications that enhance biological activity and target specificity.

Case Study: Neuroprotective Effects

  • Research has indicated that derivatives of tetrahydroisoquinoline exhibit neuroprotective properties. For instance, studies have shown that modifications to the trifluoromethyl group can enhance the interaction with neurotransmitter receptors, making it a candidate for developing treatments for conditions like Alzheimer's disease .

Agrochemical Formulations

Enhancing Crop Protection

  • 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is utilized in formulating agrochemicals that improve crop protection efficacy. The trifluoromethyl group contributes to the stability and effectiveness of these compounds against pests and diseases while minimizing environmental impact .

Data Table: Agrochemical Applications

Application AreaDescription
PesticidesUsed in developing new pesticides with enhanced efficacy.
HerbicidesImproves selectivity and potency in herbicide formulations.
FungicidesEnhances protective properties against fungal pathogens.

Material Science

Development of Advanced Materials

  • The unique properties of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline make it valuable in creating advanced materials. Its thermal and chemical resistance is beneficial for polymers used in high-performance applications.

Case Study: Polymer Enhancements

  • Research has demonstrated that incorporating this compound into polymer matrices can significantly improve their mechanical properties and thermal stability. This application is particularly relevant in industries requiring durable materials under extreme conditions .

Investigating Biological Interactions

  • Researchers utilize this compound to explore its interactions within biological systems. This includes studying its effects on various receptors and enzymes involved in critical physiological processes.

Case Study: Therapeutic Target Discovery

  • Investigations have revealed that the compound can modulate neurotransmitter systems, suggesting potential therapeutic targets for drug development aimed at treating mood disorders and neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

  • 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • 7-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • 7-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Comparison:

  • Uniqueness: The trifluoromethyl group in 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs.
  • Applications: While similar compounds may share some applications, the trifluoromethyl derivative often exhibits enhanced biological activity and specificity.

Biological Activity

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 220247-87-0) is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and sources.

  • Molecular Formula : C10_{10}H11_{11}ClF3_3N
  • Molecular Weight : 237.65 g/mol
  • PubChem CID : 44118286
  • Physical State : Solid, typically available in hydrochloride form.

Biological Activity Overview

The biological activity of this compound has been primarily explored through its interaction with various biological targets. Key areas of investigation include:

  • Inhibition of Enzymes : Studies have indicated that derivatives of tetrahydroisoquinoline compounds can act as inhibitors for enzymes such as phenylethanolamine N-methyltransferase (PNMT), which is involved in catecholamine biosynthesis .
  • Serotonin Receptor Affinity : Research has shown that certain isoquinoline derivatives exhibit affinity towards serotonin receptors (5-HTR), which are crucial in the treatment of mood disorders and anxiety .
  • Antitumor Activity : The trifluoromethyl group is known to enhance the metabolic stability and bioactivity of compounds. Some studies suggest that this compound may exhibit antitumor properties through the modulation of signaling pathways involved in cell proliferation and apoptosis .

Data Table: Biological Activities and Findings

Activity Target/Mechanism Reference
Inhibition of PNMTEnzyme inhibition
Affinity for 5-HT1A receptorsNeurotransmitter modulation
Antitumor propertiesApoptosis and signaling pathway modulation
Cytotoxicity against cancer cellsCell line assays

Case Studies

  • Synthesis and Evaluation of Derivatives :
    A series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines were synthesized and evaluated for their ability to inhibit PNMT. The results indicated that specific substitutions on the tetrahydroisoquinoline core significantly enhanced inhibitory potency .
  • Serotonin Receptor Studies :
    A study focusing on the interaction of various tetrahydroisoquinoline derivatives with serotonin receptors demonstrated that modifications at the 7-position could lead to increased binding affinity, suggesting potential applications in treating psychiatric disorders .
  • Antitumor Activity Assessment :
    Investigations into the antitumor effects revealed that compounds containing the trifluoromethyl group exhibited significant cytotoxic effects on multiple cancer cell lines, highlighting their potential as therapeutic agents in oncology .

Properties

IUPAC Name

7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c11-10(12,13)9-2-1-7-3-4-14-6-8(7)5-9;/h1-2,5,14H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYKKSBELWYSON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656818
Record name 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220247-87-0
Record name 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
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7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
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7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
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7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
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7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

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